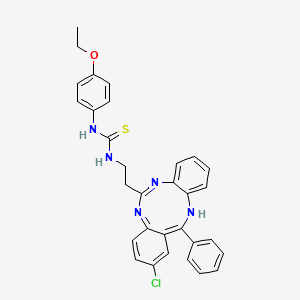
Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N'-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Starting Materials: Appropriate isothiocyanate and amine precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using automated reactors. The process includes:
Raw Material Handling: Ensuring the purity and availability of starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using industrial-scale purification methods like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenic acids or sulfinic acids.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfenic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For example:
Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.
Pathway Modulation: They can modulate biological pathways by interacting with key proteins or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, known for its use in organic synthesis and as a reagent in analytical chemistry.
Phenylthiourea: A derivative with applications in biochemistry and pharmacology.
Ethoxyphenylthiourea: Another derivative with potential biological activity.
Uniqueness
The unique structure of Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N’-(4-ethoxyphenyl)- may confer specific properties that differentiate it from other thiourea derivatives. These properties could include enhanced biological activity, improved stability, or unique reactivity.
Propiedades
Número CAS |
103687-04-3 |
|---|---|
Fórmula molecular |
C31H28ClN5OS |
Peso molecular |
554.1 g/mol |
Nombre IUPAC |
1-[2-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)ethyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C31H28ClN5OS/c1-2-38-24-15-13-23(14-16-24)34-31(39)33-19-18-29-35-26-17-12-22(32)20-25(26)30(21-8-4-3-5-9-21)37-28-11-7-6-10-27(28)36-29/h3-17,20,37H,2,18-19H2,1H3,(H2,33,34,39) |
Clave InChI |
YCAVJSYODFOFTP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


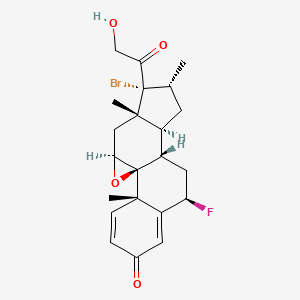
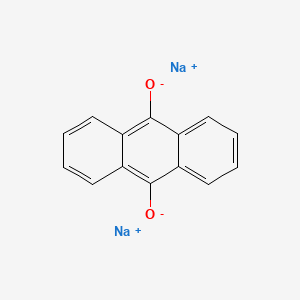
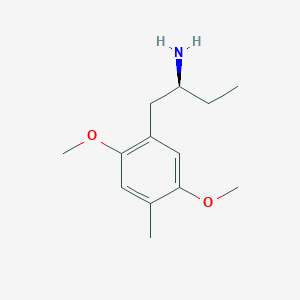
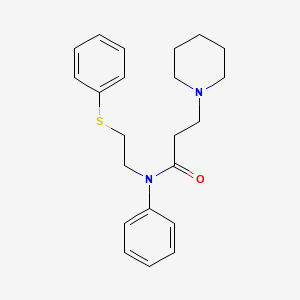
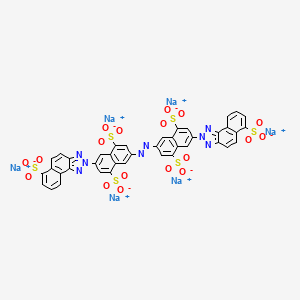
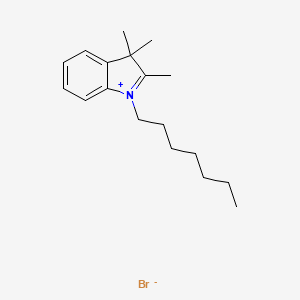


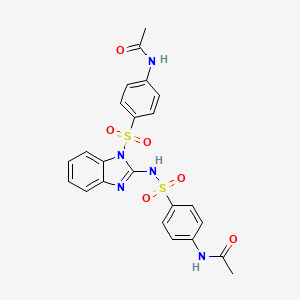
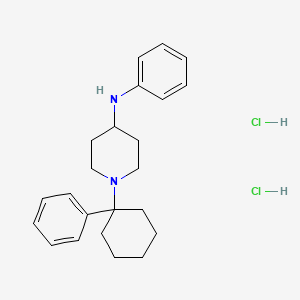
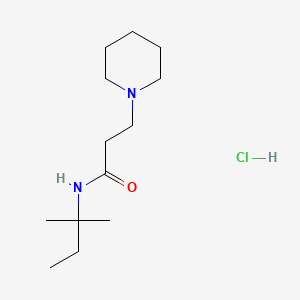
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
